6'-Chloro-2-(methylamino)-o-propionotoluidide hydrochloride
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Overview
Description
Compound “C 3158” is a hydrophobic acrylate copolymer known for its application in waterproof coatings and binders. It is widely used in various industries due to its excellent water holdout, fast penetration, low-temperature cure, high-temperature stability, and ultraviolet resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “C 3158” involves the polymerization of acrylate monomers under controlled conditions. The process typically includes:
Initiation: Using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Propagation: The monomers undergo polymerization in the presence of a solvent, often at elevated temperatures (around 60-80°C).
Termination: The reaction is terminated by adding a chain transfer agent or by cooling the reaction mixture.
Industrial Production Methods: In industrial settings, the production of compound “C 3158” is carried out in large-scale reactors. The process involves:
Batch or Continuous Polymerization: Depending on the desired production scale.
Solvent Recovery: Solvents used in the reaction are recovered and recycled.
Purification: The polymer is purified to remove any unreacted monomers and by-products.
Drying and Packaging: The final product is dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions: Compound “C 3158” undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, although less common.
Substitution: The polymer can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the polymer with modified properties.
Substitution: Substituted polymers with new functional groups.
Scientific Research Applications
Compound “C 3158” has a wide range of scientific research applications, including:
Chemistry: Used as a hydrophobic coating in various chemical processes.
Biology: Employed in the development of waterproof biological materials.
Medicine: Utilized in medical devices for its biocompatibility and sterilization properties.
Industry: Applied in the production of waterproof textiles, nonwovens, paper, tape, and label applications
Mechanism of Action
The mechanism by which compound “C 3158” exerts its effects involves:
Hydrophobic Coating: The polymer forms a hydrophobic layer on surfaces, preventing water penetration.
Adhesion: It acts as a binder, enhancing the adhesion of materials.
Comparison with Similar Compounds
Makrolon 3158: A polycarbonate material used in medical devices with similar sterilization properties.
Omnapel 3158: Another hydrophobic acrylate copolymer with similar applications in waterproof coatings.
Uniqueness: Compound “C 3158” is unique due to its combination of hydrophobic properties, high-temperature stability, and ultraviolet resistance, making it highly effective in various industrial and scientific applications .
Properties
CAS No. |
102504-65-4 |
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Molecular Formula |
C11H16Cl2N2O |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-(methylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-7-5-4-6-9(12)10(7)14-11(15)8(2)13-3;/h4-6,8,13H,1-3H3,(H,14,15);1H |
InChI Key |
ALZMHSLNKGRCRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C(C)NC.Cl |
Origin of Product |
United States |
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